思佩西里雅汀

描述

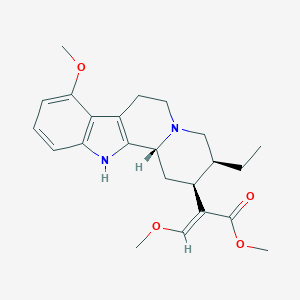

Speciociliatine is a major alkaloid of the plant Mitragyna speciosa, commonly known as kratom . It is a stereoisomer of Mitragynine and constitutes 0.00156 - 2.9% of the dried leaf material . Speciociliatine is an alkaloid, a type of molecule that contains at least one nitrogen atom .

Synthesis Analysis

Speciociliatine is naturally occurring in kratom and has opioid-like pharmacological activity . It is a diastereomer of mitragynine, which means it is a chemically and structurally similar molecule . Speciociliatine metabolizes rapidly in monkey, rat, and mouse hepatocytes, while a slower metabolism was observed in human and dog hepatocytes . The metabolism of speciociliatine was predominantly mediated by CYP3A4 with minor contributions by CYP2D6 .Chemical Reactions Analysis

Speciociliatine undergoes extensive metabolism, primarily through monooxidation and O-demethylation metabolic pathways in liver microsomes and hepatocytes across species .Physical And Chemical Properties Analysis

The molecular formula of Speciociliatine is C23H30N2O4 . Its molar mass is 398.503 g·mol−1 . The melting point of Speciociliatine is 104 °C .科学研究应用

Pain Management

Speciociliatine, found in the leaves of the kratom tree, has been used for centuries in Southeast Asia to treat minor ailments and increase work endurance . It’s particularly used for its analgesic effects, helping to manage acute and chronic pain .

Mitigation of Opioid Dependence

Speciociliatine is a partial µ-opioid agonist with a 3-fold higher binding affinity than mitragynine . This makes it a potential candidate for the mitigation of opioid dependence .

Mood Enhancement

Kratom, which contains Speciociliatine, has been used as a mood enhancer . This could be attributed to Speciociliatine’s interaction with opioid receptors .

Energy Boosting

Traditionally, kratom leaves containing Speciociliatine have been consumed to increase work endurance . This suggests a potential application of Speciociliatine as an energy booster .

Substance Use Disorder Management

Speciociliatine, along with other kratom alkaloids, has been used to reduce or abstain from using non-prescription opioids and/or heroin . This indicates its potential use in managing substance use disorders .

Mental Health Conditions Treatment

Speciociliatine has been used to cope with emotional or mental health conditions such as anxiety, depression, and post-traumatic stress disorder . This points to its potential application in the field of mental health .

Metabolism Study

Speciociliatine has been found to be a major circulating alkaloid in humans following oral administration of a kratom product . It undergoes extensive metabolism, primarily through monooxidation and O-demethylation metabolic pathways . This makes it a subject of interest in metabolism studies .

Drug Interaction Research

Speciociliatine interacts with drug-metabolizing enzymes and predictions of clinical drug-drug interactions . This highlights its importance in the study of drug interactions .

安全和危害

Speciociliatine is an opioid receptor antagonist with similar effects to certain opioids, but it is not an opiate . This makes it especially useful as a treatment for opiate withdrawal symptoms and moderate-to-severe pain . Speciociliatine is probably safe to use via kratom if you follow responsible use guidelines .

未来方向

Speciociliatine is a lesser-known alkaloid, despite being the second most abundant alkaloid in most kratom strains . Little is known about speciociliatine compared to mitragynine or 7-hydroxy mitragynine, but early signs point to it being every bit as potent and important to kratom’s overall effects . More research is needed to understand this compound in more detail .

作用机制

Speciociliatine, also known as Speciociliatin, is a major alkaloid found in the plant Mitragyna speciosa, commonly known as kratom . This compound has been widely studied for its potential pharmacological effects .

Target of Action

Speciociliatine has been found to be a ligand of the mu (µ) and kappa (κ) opioid receptors . These receptors play a crucial role in pain perception and reward systems in the body .

Mode of Action

Speciociliatine functions as a partial µ-opioid agonist . It has a 3-fold higher binding affinity than mitragynine, another major alkaloid of kratom . Findings are varied as to whether it functions as an agonist or a competitive antagonist at these sites .

Biochemical Pathways

Speciociliatine undergoes extensive metabolism, primarily through monooxidation and O-demethylation metabolic pathways in liver microsomes and hepatocytes across species . The metabolism of speciociliatine is predominantly mediated by CYP3A4 with minor contributions by CYP2D6 .

Pharmacokinetics

A preliminary pharmacokinetic analysis in male Sprague Dawley rats determined the elimination half-life of Speciociliatine to be 2.6 - 5 hours and the absolute bioavailability to be 20.7% (at an oral dose of 20 mg/kg) . Speciociliatine metabolizes rapidly in monkey, rat, and mouse hepatocytes, while a slower metabolism is observed in human and dog hepatocytes .

Result of Action

The primary result of Speciociliatine’s action is its potential analgesic effect, which is believed to be due to its interaction with the µ-opioid receptors . This interaction can lead to pain relief, making it a potential candidate for pain management .

Action Environment

The action, efficacy, and stability of Speciociliatine can be influenced by various environmental factors. For instance, the metabolism of Speciociliatine can vary across different species, indicating that genetic factors may play a role . Furthermore, the compound’s bioavailability can be affected by the method of administration .

属性

IUPAC Name |

methyl (E)-2-[(2S,3S,12bR)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h6-8,13-14,16,19,24H,5,9-12H2,1-4H3/b17-13+/t14-,16+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LELBFTMXCIIKKX-MYLQJJOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CN2CCC3=C([C@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)NC4=C3C(=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50574160 | |

| Record name | Methyl (3beta,16E,20beta)-9-methoxy-16-(methoxymethylidene)corynan-17-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Speciociliatine | |

CAS RN |

14382-79-7 | |

| Record name | Speciociliatine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14382-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Speciociliatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014382797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (3beta,16E,20beta)-9-methoxy-16-(methoxymethylidene)corynan-17-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SPECIOCILIATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3NN8Z8ZJW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

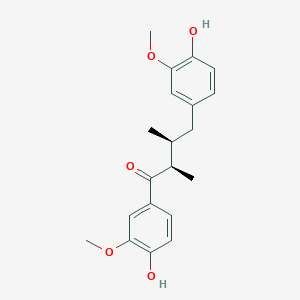

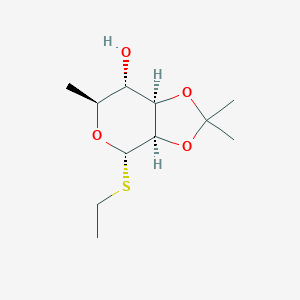

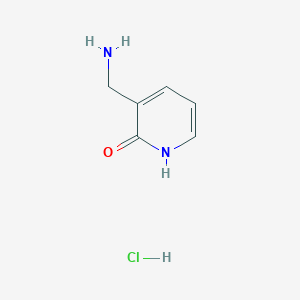

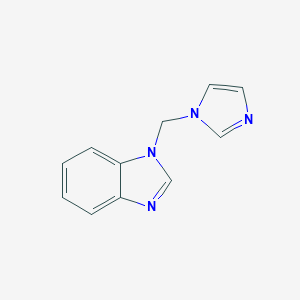

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

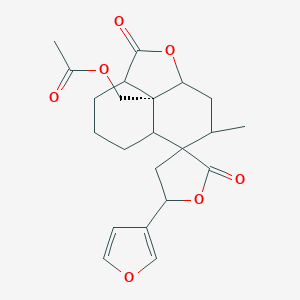

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B128326.png)